(2-Methylpyrimidin-4-yl)methanethiol

Description

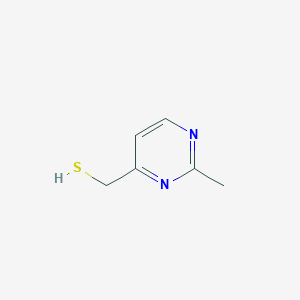

(2-Methylpyrimidin-4-yl)methanethiol is a sulfur-containing heterocyclic compound characterized by a pyrimidine ring substituted with a methyl group at position 2 and a methanethiol (-CH2SH) moiety at position 3. This structure confers unique reactivity due to the nucleophilic thiol group and the electron-deficient pyrimidine ring.

Properties

Molecular Formula |

C6H8N2S |

|---|---|

Molecular Weight |

140.21 g/mol |

IUPAC Name |

(2-methylpyrimidin-4-yl)methanethiol |

InChI |

InChI=1S/C6H8N2S/c1-5-7-3-2-6(4-9)8-5/h2-3,9H,4H2,1H3 |

InChI Key |

DOFLOHDNUIQYPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=N1)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyrimidin-4-yl)methanethiol typically involves the functionalization of a pyrimidine ring. One common method is the reaction of 2-methylpyrimidine with methanethiol in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like Raney nickel to facilitate the thiolation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow synthesis. This method involves passing the starting materials through a packed column containing a catalyst under controlled temperature and pressure conditions. The continuous flow process offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyrimidin-4-yl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

Substitution: The methyl and methanethiol groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like phosphorus oxychloride can be used to introduce halogen atoms into the pyrimidine ring.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyrimidine derivatives. These products can have different properties and applications depending on the nature of the substituents introduced.

Scientific Research Applications

(2-Methylpyrimidin-4-yl)methanethiol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals .

Mechanism of Action

The mechanism of action of (2-Methylpyrimidin-4-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can participate in redox reactions, affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound shares structural homology with pyrimidine derivatives bearing sulfur-containing substituents. Key analogs identified include:

| CAS Number | Compound Name | Structural Features | Similarity |

|---|---|---|---|

| 102921-92-6 | (2-(Methylthio)pyrimidin-4-yl)methanol | Hydroxymethyl, methylthio | 0.73 |

| 588-36-3 | 4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine | Amino, hydroxymethyl, methylthio | 0.88 |

| 17759-30-7 | (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol | Methylamino, hydroxymethyl, methylthio | 0.82 |

Key Observations :

- This may increase solubility in aqueous environments .

- Thiol Reactivity : Unlike analogs with methylthio (-SCH3) groups (e.g., 102921-92-6), the free thiol (-SH) in (2-Methylpyrimidin-4-yl)methanethiol confers higher nucleophilicity, making it prone to oxidation or disulfide formation .

Stability and Reactivity

- Oxidative Sensitivity : The thiol group in the target compound is more reactive than the methylthio groups in analogs like 102921-92-6, increasing susceptibility to oxidation under ambient conditions.

- Thermal Stability: Pyrimidine derivatives with hydroxymethyl or amino groups (e.g., 588-36-3) may exhibit lower thermal stability due to hydrogen-bonding interactions, whereas the methyl and thiol substituents in the target compound could enhance stability in non-polar solvents .

Biological Activity

(2-Methylpyrimidin-4-yl)methanethiol is a thiol-containing compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with a methyl group at the 2-position and a thiol (-SH) group attached to a methylene (-CH2-) bridge. The presence of the thiol group is crucial for its biological activity, allowing it to participate in redox reactions and interact with various proteins.

The biological activity of this compound primarily stems from its ability to form covalent bonds with thiol-containing biomolecules, particularly proteins. This reactivity can lead to modifications of cysteine residues, which are pivotal in regulating protein function and signaling pathways.

Key Mechanisms Include:

- Covalent Modification: The thiol group can react with electrophilic sites on proteins, leading to the formation of stable adducts.

- Redox Activity: As a thiol compound, it can participate in redox reactions, influencing oxidative stress responses in cells.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing pyrimidine rings have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 µg/mL |

| Similar Pyrimidine Derivative | Staphylococcus aureus | 30 µg/mL |

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of pyrimidine derivatives found that this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus. The study utilized agar diffusion methods and determined MIC values that indicated effective inhibition at relatively low concentrations, highlighting its potential as an antimicrobial agent .

Study 2: Protein Interaction Studies

Another investigation focused on the interaction between this compound and various proteins involved in metabolic pathways. Using techniques such as mass spectrometry and NMR spectroscopy, researchers demonstrated that this compound could selectively modify cysteine residues in target proteins, leading to altered enzymatic activity .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

- Antimicrobial Agents: Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.

- Cancer Therapeutics: By modifying specific proteins involved in cancer cell signaling pathways, it may contribute to novel cancer treatment strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.